molecular formula C12H23O3P B13751417 Diethyl 3,3-dimethylcyclohex-1-enylphosphonate

Diethyl 3,3-dimethylcyclohex-1-enylphosphonate

Cat. No.: B13751417
M. Wt: 246.28 g/mol
InChI Key: VOXBHFSWAJKQSL-UHFFFAOYSA-N
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Description

Diethyl 3,3-dimethylcyclohex-1-enylphosphonate is a chemical compound with the molecular formula C12H23O3P and a molecular weight of 246.28 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with diethyl phosphonate and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Diethyl 3,3-dimethylcyclohex-1-enylphosphonate typically involves the reaction of 3,3-dimethylcyclohexanone with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl 3,3-dimethylcyclohex-1-enylphosphonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Diethyl 3,3-dimethylcyclohex-1-enylphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into molecules, which can be further modified for various purposes.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl 3,3-dimethylcyclohex-1-enylphosphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with biological processes that involve phosphorylation. This can lead to inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Diethyl 3,3-dimethylcyclohex-1-enylphosphonate can be compared with other similar compounds, such as:

    Diethyl cyclohexylphosphonate: Lacks the methyl groups on the cyclohexene ring, leading to different chemical properties and reactivity.

    Dimethyl 3,3-dimethylcyclohex-1-enylphosphonate: Has methyl groups instead of ethyl groups on the phosphonate, affecting its solubility and reactivity.

    Diethyl 3,3-dimethylcyclohex-1-enylphosphonic acid:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H23O3P

Molecular Weight

246.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-3,3-dimethylcyclohexene

InChI

InChI=1S/C12H23O3P/c1-5-14-16(13,15-6-2)11-8-7-9-12(3,4)10-11/h10H,5-9H2,1-4H3

InChI Key

VOXBHFSWAJKQSL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(CCC1)(C)C)OCC

Origin of Product

United States

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